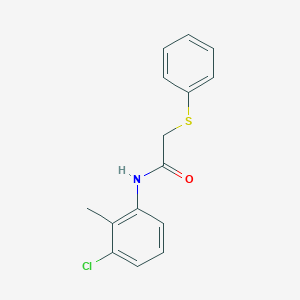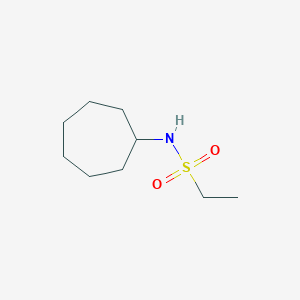
N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide, also known as CTAPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thioamide derivative that has shown promise as a potent inhibitor of certain enzymes and as a potential therapeutic agent for various diseases. In
科学研究应用
N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide has been studied for its potential applications in various scientific research fields. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory. N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide has also been studied for its potential use as a therapeutic agent for diseases such as Alzheimer's, Parkinson's, and epilepsy.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide involves its binding to the active site of acetylcholinesterase, which prevents the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. It has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
实验室实验的优点和局限性
One advantage of using N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise control over the levels of acetylcholine in the brain, which can be useful in studying the effects of cholinergic neurotransmission on cognitive function. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide. One area of interest is its potential use as a therapeutic agent for diseases such as Alzheimer's, Parkinson's, and epilepsy. Further studies are needed to determine its efficacy and safety for use in humans. Another area of interest is its potential use in the development of new drugs that target acetylcholinesterase. N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide may serve as a useful starting point for the development of more potent and selective inhibitors of this enzyme. Finally, further studies are needed to determine the full range of biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide, which may lead to new insights into its potential therapeutic applications.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with phenylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(3-chloro-2-methylphenyl)-2-(phenylthio)acetamide in its pure form.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11-13(16)8-5-9-14(11)17-15(18)10-19-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWKMLGGIGYPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(phenylsulfanyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)

![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)


![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)

![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)
![N-[4-(diethylamino)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5801660.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
![N-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5801689.png)